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Compound of Interest

Compound Name: PRL 3195

Cat. No.: B15141186 Get Quote

Head-to-Head Comparison: PRL 3195 vs.
Somatostatin-14
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of PRL 3195 and the endogenous

peptide hormone somatostatin-14. The information presented is intended to assist researchers

in understanding the distinct pharmacological profiles of these two compounds, facilitating

informed decisions in experimental design and drug development.

Overview and Key Properties
Somatostatin-14 is a naturally occurring cyclic peptide hormone that acts as a potent agonist at

all five known somatostatin receptor subtypes (SSTR1-5). It plays a crucial role in regulating a

wide array of physiological processes, including neurotransmission, cell proliferation, and the

inhibition of endocrine and exocrine secretions. Its therapeutic potential is limited by a very

short plasma half-life.

PRL 3195 is a synthetic analog of somatostatin-14. Unlike the parent compound, PRL 3195
functions as a somatostatin receptor antagonist, exhibiting a distinct selectivity profile across

the SSTR subtypes. Its development provides a valuable tool for probing the physiological

roles of specific somatostatin receptors and for investigating the therapeutic potential of SSTR

antagonism.
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Feature PRL 3195 Somatostatin-14

Compound Type Synthetic Peptide Analog Endogenous Peptide Hormone

Primary Function
Somatostatin Receptor

Antagonist
Somatostatin Receptor Agonist

Chemical Formula C₅₈H₆₉ClN₁₂O₉S₂ C₇₆H₁₀₄N₁₈O₁₉S₂

CAS Number 341519-04-8 38916-34-6

Receptor Selectivity
Preferential for SSTR5 and

SSTR2

High affinity for all SSTR

subtypes (SSTR1-5)

Mechanism of Action and Signaling Pathways
The functional differences between PRL 3195 and somatostatin-14 are rooted in their opposing

effects on somatostatin receptor signaling.

Somatostatin-14 (Agonist): Upon binding to any of the five SSTR subtypes, somatostatin-14

induces a conformational change in the receptor, leading to the activation of intracellular

signaling cascades. All SSTRs are G-protein coupled receptors (GPCRs) that couple to

inhibitory G-proteins (Gi/o). The activation of these G-proteins leads to several downstream

effects, including:

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP)

levels.

Modulation of ion channel activity: This includes the activation of inwardly rectifying

potassium (K+) channels (leading to hyperpolarization and reduced cell excitability) and the

inhibition of voltage-gated calcium (Ca2+) channels (reducing calcium influx and subsequent

cellular processes like hormone secretion).

Activation of phosphotyrosine phosphatases (PTPs): This can lead to the dephosphorylation

of key signaling molecules.

Modulation of the mitogen-activated protein kinase (MAPK) pathway.
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Fig. 1: Somatostatin-14 Agonist Signaling

PRL 3195 (Antagonist): In contrast, PRL 3195 binds to somatostatin receptors but does not

elicit a downstream signaling response. Instead, it competitively blocks the binding of

endogenous somatostatin-14 and other SSTR agonists. By occupying the receptor's binding

site, PRL 3195 prevents the activation of the associated G-proteins and the subsequent

intracellular signaling events. This makes it a valuable tool for studying the physiological

consequences of blocking somatostatin signaling.
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PRL 3195 Antagonist Mechanism
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Fig. 2: PRL 3195 Antagonist Mechanism

Quantitative Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for PRL 3195 and somatostatin-

14, allowing for a direct comparison of their performance.

Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. The table

below presents the inhibitory constants (Ki) of PRL 3195 and somatostatin-14 for the five

human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
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Receptor Subtype PRL 3195 Ki (nM)[1] Somatostatin-14 Ki (nM)

hsst1 1000 ~1.1

hsst2 17 ~0.3

hsst3 66 ~0.8

hsst4 1000 ~1.1[2]

hsst5 6 ~0.6

Note: Somatostatin-14 Ki values are compiled from multiple sources and may vary slightly

depending on the specific experimental conditions and radioligand used.

Functional Activity
This table summarizes the known functional activities of the two compounds.

Functional Assay PRL 3195 Somatostatin-14

Urotensin II-induced aorta ring

contraction
Inhibition (ED₅₀ = 24 nM)[1] Not reported in this context

Adenylyl Cyclase Activity No inhibition (antagonist) Inhibition (agonist)

GTPγS Binding No stimulation (antagonist) Stimulation (agonist)

Hormone Secretion (e.g.,

Growth Hormone, Insulin)
Blocks inhibition by agonists Inhibition

Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling

researchers to replicate or adapt these protocols for their own studies.

Radioligand Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its

ability to compete with a radiolabeled ligand for binding to a specific receptor.
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Fig. 3: Competitive Binding Assay Workflow

Protocol:

Membrane Preparation: Cell membranes expressing the human somatostatin receptor

subtype of interest are prepared from transfected cell lines (e.g., CHO-K1 or HEK293).
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Assay Buffer: A suitable buffer is prepared, typically 50 mM HEPES, pH 7.4, containing 5 mM

MgCl₂, 1 mM CaCl₂, and 0.2% BSA.

Reaction Mixture: In a 96-well plate, the following are added in order:

Assay buffer

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]somatostatin-14)

Increasing concentrations of the unlabeled test compound (PRL 3195 or somatostatin-14).

Cell membranes.

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g.,

60 minutes) to reach binding equilibrium.

Separation: The incubation is terminated by rapid filtration through a glass fiber filter plate,

which traps the cell membranes with the bound radioligand. The filters are then washed with

ice-cold wash buffer to remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the log

concentration of the test compound. Non-linear regression analysis is used to determine the

IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of

the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff

equation.

Functional Assay: cAMP Measurement
This protocol measures the ability of a compound to modulate the intracellular levels of cyclic

AMP (cAMP), a key second messenger in somatostatin receptor signaling.

Protocol:

Cell Culture: Cells stably expressing the desired human somatostatin receptor subtype are

cultured in appropriate media.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15141186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Plating: Cells are seeded into 96-well plates and grown to a suitable confluency.

Assay Buffer: A stimulation buffer is prepared, often containing a phosphodiesterase inhibitor

like IBMX to prevent cAMP degradation.

Compound Treatment: The cell culture medium is replaced with the assay buffer containing

the test compound (PRL 3195 or somatostatin-14) at various concentrations. For antagonists

like PRL 3195, cells are often pre-incubated with the antagonist before the addition of an

agonist.

Stimulation: To measure the inhibitory effect of somatostatin-14, adenylyl cyclase is

stimulated with an agent like forskolin.

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular

cAMP concentration is determined using a commercially available kit, such as a competitive

immunoassay (e.g., HTRF or ELISA).

Data Analysis: The results are plotted as cAMP concentration versus the log concentration of

the test compound. For agonists like somatostatin-14, an IC₅₀ value for the inhibition of

forskolin-stimulated cAMP production is calculated. For antagonists like PRL 3195, the ability

to shift the dose-response curve of an agonist is determined.

Aortic Ring Contraction Assay
This ex vivo functional assay assesses the effect of compounds on the contractility of vascular

smooth muscle.

Protocol:

Tissue Preparation: The thoracic aorta is isolated from a rat and cut into rings of a specific

width (e.g., 2-3 mm).

Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological

salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ /

5% CO₂. The rings are connected to isometric force transducers to record changes in

tension.
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Equilibration: The rings are allowed to equilibrate under a resting tension for a specified

period.

Stimulation and Compound Addition: The aortic rings are pre-contracted with a stimulating

agent, such as human urotensin II. Once a stable contraction is achieved, cumulative

concentrations of the test compound (e.g., PRL 3195) are added to the organ bath.

Data Recording and Analysis: The changes in tension are continuously recorded. The

inhibitory or contractile responses are expressed as a percentage of the pre-contraction. A

dose-response curve is generated to calculate the ED₅₀ or IC₅₀ value.

Conclusion
PRL 3195 and somatostatin-14, while structurally related, exhibit opposing pharmacological

activities at somatostatin receptors. Somatostatin-14 is the endogenous agonist, activating all

five SSTR subtypes with high affinity to produce a wide range of inhibitory physiological effects.

In contrast, PRL 3195 is a synthetic antagonist with a preference for SSTR5 and SSTR2, which

blocks the actions of endogenous somatostatin. This head-to-head comparison, supported by

quantitative data and detailed experimental protocols, provides a valuable resource for

researchers investigating the somatostatin system and developing novel therapeutics targeting

these important receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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